N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone-based acetamide derivative characterized by substituted aryl groups. The compound features a pyrazolopyrimidinone core linked to a 3-chloro-4-methylphenyl group via an acetamide bridge, with an additional 3,4-dimethylphenyl substituent at the pyrazole ring. Its design aligns with trends in medicinal chemistry to optimize aromatic interactions and metabolic stability through halogenation and alkylation .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-13-5-7-17(8-15(13)3)28-21-18(10-25-28)22(30)27(12-24-21)11-20(29)26-16-6-4-14(2)19(23)9-16/h4-10,12H,11H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOZBQDIRKTPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl rings contributes to its unique chemical reactivity and biological profile.
Research indicates that compounds with similar structures to this compound often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit various enzymes, including kinases and polymerases, which are crucial in cellular signaling and viral replication processes.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses by interfering with viral replication mechanisms, particularly through inhibition of RNA polymerase activity .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research has identified related pyrazole derivatives that induce apoptosis in cancer cells by activating specific signaling pathways .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown efficacy against hepatitis C virus (HCV) with IC50 values in the low micromolar range (e.g., 0.26 μM) . This suggests that the compound may possess similar antiviral properties.
Anticancer Activity
A study focused on identifying novel anticancer agents through screening libraries found that pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis in sensitive cancer cells .
Case Studies
- Antiviral Screening : In a study evaluating multiple pyrazole derivatives for antiviral activity against HCV, several compounds demonstrated promising results with low cytotoxicity profiles. The structure-activity relationship indicated that modifications at specific positions significantly enhanced antiviral efficacy.
- Cancer Cell Line Testing : A series of compounds derived from pyrazolo[3,4-d]pyrimidine were tested against breast and colon cancer cell lines. Results indicated that specific substitutions increased apoptosis rates and reduced cell viability significantly compared to control groups.
Table 1: Biological Activities of Related Compounds
Scientific Research Applications
The biological activity of N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is primarily attributed to its interactions with various biological targets:
1. Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit anticancer properties. For instance, studies have shown that modifications to the core structure can enhance selectivity and potency against different cancer cell lines. The proposed mechanism involves the inhibition of key enzymes related to tumor growth and cell division.
2. Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. For example, derivatives have shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating potent activity.
Case Studies
Case Study 1: Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results revealed promising antitubercular activity for certain compounds with structural similarities to this compound.
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives exhibited non-toxic profiles at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazolo-pyrimidinone and acetamide derivatives reported in the literature.
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Note: Direct physicochemical data for the target compound are unavailable in the provided evidence.
Key Observations:
Core Structure Variations: The target compound shares the pyrazolo[3,4-d]pyrimidinone core with Example 83 , whereas compounds 4g and 4h utilize a pyrazolo[3,4-b]pyridine scaffold.
Substituent Effects: Halogenation: The 3-chloro-4-methylphenyl group in the target compound contrasts with the 4-chlorophenyl group in 4g and 4h. Chlorine atoms are known to improve lipophilicity and membrane permeability . The target compound lacks such groups, which may reduce metabolic susceptibility.
Physicochemical Properties:
- Melting points for analogs range from 221–304°C, influenced by substituent polarity and crystallinity. The target compound’s methyl and chloro groups may result in a melting point closer to 220–250°C, based on trends in 4g and 4h .
- Molecular weights of analogs (513–571 g/mol) suggest the target compound (~496 g/mol) falls within a favorable range for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
